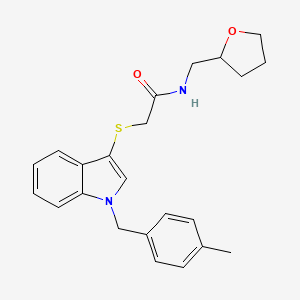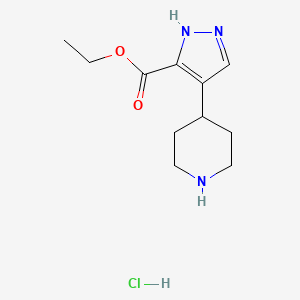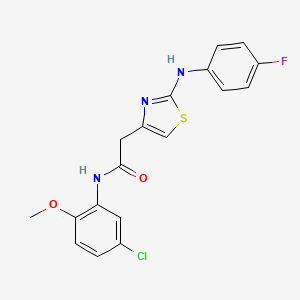![molecular formula C10H11N3O2S B2417375 1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene CAS No. 73924-29-5](/img/structure/B2417375.png)
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 .
Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.28 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Catalytic Aminocarbonylation
- Aminocarbonylation reactions using palladium catalysts with various amine nucleophiles have been explored. This process involves the use of iodobenzene and iodoalkenes, leading to the formation of 2-oxo-carboxamide type derivatives and carboxamides (Müller et al., 2005).
Synthesis of Carbonylated Products
- Palladium-catalyzed aminocarbonylation using a free radical (4-amino-TEMPO) for the first time has been demonstrated. This process partially reduces the free radical under certain conditions, allowing the isolation of carbonylated products with stable radical moieties (Gergely, Takács, & Kollár, 2017).
N-Heterocyclic Carbene Catalysis
- N-Heterocyclic carbenes derived from triazolium salts effectively generate homoenolate species from α,β-unsaturated aldehydes. This approach produces substituted pyrazolidinones, showcasing the versatility of N-heterocyclic carbenes in catalyzing reactions involving similar structures (Chan & Scheidt, 2008).
Substituent Effects in Aminocarbonylation
- Studying the effects of various substituents in the aminocarbonylation of para-substituted iodobenzenes reveals that electron-withdrawing groups increase substrate reactivity. This research highlights the influence of substituents on the efficiency and selectivity of aminocarbonylation processes (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Corrosion Inhibition Properties
- Research into 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments has been conducted. These compounds demonstrate significant inhibition efficiency, contributing to materials science and corrosion research (Verma, Quraishi, & Singh, 2015).
Synthesis of N-Picolylcarboxamides
- Systematic investigation of palladium-catalysed aminocarbonylation with N-nucleophiles containing pyridyl moieties, leading to the formation of unsaturated carboxamide, showcases the synthesis versatility of related compounds (Gergely et al., 2014).
Carbene-Mediated Transformations
- Transformations involving carbene-mediated reactions with benzimidazolium salts highlight the diverse synthetic applications of carbene chemistry in producing a range of compounds (Katritzky et al., 2011).
Carbonylation of Nitrobenzene
- The palladium-catalyzed carbonylation of nitrobenzene to N-methyl phenylcarbamate, accelerated by anthranilic acid, exemplifies the nuanced catalysis involving similar compounds (Gasperini, Ragaini, Cenini, & Gallo, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(carbamoylcarbamothioyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-2-4-7(5-3-6)8(14)12-10(16)13-9(11)15/h2-5H,1H3,(H4,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACMSMEMFYAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate](/img/structure/B2417294.png)
amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2417295.png)
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417296.png)
![N-isobutyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2417297.png)

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)




![9,9-dimethyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]fluoren-2-amine](/img/structure/B2417307.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)
![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)